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Barbituric acid, 5-ethyl-5-(1-isobutenyl)-

Cat. No.: B13799132
CAS No.: 66968-47-6
M. Wt: 210.23 g/mol
InChI Key: ZBQQEOUMMVHQSV-UHFFFAOYSA-N
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Description

Historical Context of Barbituric Acid Derivatives in Fundamental Chemical Research

The journey into the chemistry of barbituric acid derivatives began in 1864 with the first synthesis of the parent compound, barbituric acid, by German chemist Adolf von Baeyer. mdpi.com This synthesis, a condensation reaction between urea (B33335) and malonic acid, laid the groundwork for a vast new area of chemical exploration. mdpi.com While barbituric acid itself was not found to be pharmacologically active, its pyrimidine (B1678525) heterocyclic skeleton proved to be a versatile scaffold for chemical modification. nih.gov

Fundamental chemical research throughout the late 19th and early 20th centuries focused heavily on the substitution at the C-5 position of the barbituric acid ring. mdpi.comnih.gov Early synthetic chemists established that the two hydrogen atoms at this position were sufficiently acidic to be replaced by a variety of alkyl and aryl groups. nih.gov This disubstitution at the C-5 position was discovered to be crucial for imparting a range of chemical and physical properties to the resulting derivatives. The ability to introduce diverse functional groups allowed for the systematic investigation of structure-property relationships within this new class of compounds. Beyond their well-known applications in medicine, these derivatives have also been proposed for use as industrial dyes, pigments, and photosensitive materials, highlighting their importance in broader chemical research. chemeo.com

Chemical Significance and Research Relevance of Barbituric acid, 5-ethyl-5-(1-isobutenyl)- within the Barbiturate (B1230296) Class

Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, also known as 5-ethyl-5-(2-methylprop-1-enyl)-1,3-diazinane-2,4,6-trione, is a specific derivative of barbituric acid. uni.lu Its structure is characterized by the presence of both an ethyl group and an unsaturated isobutenyl group at the C-5 position.

PropertyValue
Molecular FormulaC10H14N2O3
Monoisotopic Mass210.10045 Da
IUPAC Name5-ethyl-5-(2-methylprop-1-enyl)-1,3-diazinane-2,4,6-trione
InChIInChI=1S/C10H14N2O3/c1-4-10(5-6(2)3)7(13)11-9(15)12-8(10)14/h5H,4H2,1-3H3,(H2,11,12,13,14,15)
InChIKeyZBQQEOUMMVHQSV-UHFFFAOYSA-N
SMILESCCC1(C(=O)NC(=O)NC1=O)C=C(C)C
Data sourced from PubChem CID 48752. uni.lu

Despite the extensive research into the barbiturate class, a review of scientific literature and patent databases indicates a notable absence of published studies focusing specifically on Barbituric acid, 5-ethyl-5-(1-isobutenyl)-. uni.lu Its chemical significance and research relevance, therefore, remain largely unexplored and undocumented in peer-reviewed scientific discourse.

The presence of the 1-isobutenyl group, an unsaturated hydrocarbon chain, is a key structural feature. In the broader context of organic chemistry, the carbon-carbon double bond in such a substituent offers potential sites for various chemical reactions, such as addition reactions (e.g., halogenation, hydrogenation) or polymerization. The study of related compounds, such as 5-ethyl-5-(1-methylbutenyl)-barbituric acid, has involved detailed crystallographic analysis to understand their solid-state structures and intermolecular interactions. researchgate.net However, without specific experimental data, the chemical behavior and potential utility of the 5-ethyl-5-(1-isobutenyl) derivative can only be hypothesized by analogy to these better-studied congeners.

Contemporary Research Questions and Motivations in the Pure Chemistry of Barbituric acid, 5-ethyl-5-(1-isobutenyl)-

Given the lack of dedicated research on Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, contemporary research questions are currently undefined. There are no active, published research programs centered on this specific molecule.

However, the motivations for studying such a compound in pure chemistry can be inferred from current trends in the investigation of other barbituric acid derivatives. Contemporary research in this area often extends beyond traditional applications and into fields like supramolecular chemistry and materials science. For instance, the hydrogen bonding capabilities of the barbiturate ring are exploited to create complex molecular assemblies and crystal engineering.

Potential research questions that could be posed for Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, were it to become a subject of investigation, might include:

Synthesis and Reactivity: What are the most efficient synthetic routes to this compound? How does the isobutenyl double bond influence the reactivity of the molecule, and can it be functionalized to create novel derivatives?

Structural Chemistry: What is the three-dimensional structure and crystal packing of this compound? How do the ethyl and isobutenyl groups affect the hydrogen bonding motifs commonly observed in barbiturates?

Physicochemical Properties: What are its fundamental physicochemical properties, such as its acidity (pKa), solubility, and stability? Recent studies on other 5,5-dialkyl barbituric acids have focused on determining properties like gas-phase acidity through mass spectrometry and quantum chemical calculations. nih.gov

These questions remain speculative in the absence of focused research. The motivation to answer them would be to fill a gap in the chemical knowledge of the barbiturate family and to explore whether the unique unsaturated side chain of this particular derivative could lead to novel properties or applications in materials science or as a building block in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O3 B13799132 Barbituric acid, 5-ethyl-5-(1-isobutenyl)- CAS No. 66968-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66968-47-6

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-ethyl-5-(2-methylprop-1-enyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H14N2O3/c1-4-10(5-6(2)3)7(13)11-9(15)12-8(10)14/h5H,4H2,1-3H3,(H2,11,12,13,14,15)

InChI Key

ZBQQEOUMMVHQSV-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C=C(C)C

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization Strategies

Classical Synthetic Approaches to the Barbituric Acid Core

The foundational methods for constructing the barbituric acid ring system were established over a century ago and remain fundamental in organic synthesis. These approaches typically involve condensation reactions to form the pyrimidine-2,4,6-trione core, followed by substitutions to introduce desired functional groups.

Condensation Reactions with Malonic Acid Derivatives and Urea (B33335)/Thiourea

The most traditional and widely employed method for synthesizing the barbituric acid core is the condensation reaction between a malonic acid derivative, typically a dialkyl malonate such as diethyl malonate, and urea or its sulfur analog, thiourea. libretexts.org This reaction is a classic example of a nucleophilic acyl substitution.

The general mechanism can be summarized as follows:

Deprotonation: Sodium ethoxide removes a proton from the α-carbon of diethyl malonate.

Nucleophilic Attack: The resulting carbanion attacks one of the carbonyl groups of urea.

Intramolecular Cyclization: The intermediate undergoes a second nucleophilic attack from the remaining nitrogen of the urea moiety on the second ester group.

Elimination: Two molecules of ethanol (B145695) are eliminated, forming the stable heterocyclic ring.

This condensation reaction is a robust and versatile method for creating the basic barbituric acid skeleton, which can then be further modified.

Alkylation and Substitution Reactions at the C-5 Position

Barbituric acid itself possesses an active methylene (B1212753) group at the C-5 position, flanked by two carbonyl groups. The protons on this carbon are acidic (pKa ≈ 4.0) and can be readily removed by a base to form a nucleophilic carbanion. This reactivity is central to the synthesis of the vast majority of barbiturate (B1230296) derivatives, as the pharmacological properties of these compounds are predominantly determined by the nature of the substituents at this C-5 position. mdpi.com

The classical approach to introducing alkyl or aryl groups at C-5 involves a two-step sequence starting from diethyl malonate:

Sequential Alkylation: Diethyl malonate is first deprotonated with a base like sodium ethoxide. The resulting enolate is then treated with an alkyl halide (R¹-X) in an Sₙ2 reaction to yield a mono-substituted malonic ester. This process can be repeated with a second, different alkyl halide (R²-X) to produce a disubstituted malonic ester.

Condensation: The resulting 5,5-disubstituted malonic ester is then condensed with urea, as described previously, to yield the final 5,5-disubstituted barbituric acid.

This sequential alkylation strategy allows for the introduction of two different substituents at the C-5 position, providing a powerful tool for systematically modifying the structure and function of the resulting barbiturate.

Specific Synthesis of Barbituric acid, 5-ethyl-5-(1-isobutenyl)- and Chemically Related Analogs

The synthesis of the target compound, Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, follows the classical principles of barbiturate synthesis, requiring the specific preparation of a precursor bearing the ethyl and 1-isobutenyl groups. While direct literature on this exact molecule is scarce, its synthesis can be confidently inferred from established methodologies for closely related analogs like Vinbarbital (5-ethyl-5-(1-methyl-1-butenyl)barbituric acid).

Precursor Chemistry and Intermediate Reaction Mechanisms

The key to synthesizing Barbituric acid, 5-ethyl-5-(1-isobutenyl)- is the preparation of the corresponding disubstituted malonic ester, namely diethyl 2-ethyl-2-(2-methylprop-1-en-1-yl)malonate . The synthesis of this crucial intermediate would proceed via a sequential reaction pathway starting from diethyl malonate.

Plausible Synthetic Pathway for the Precursor:

Ethylation: Diethyl malonate is treated with one equivalent of sodium ethoxide in absolute ethanol to generate the corresponding enolate. This is followed by the addition of an ethylating agent, such as ethyl bromide or ethyl iodide, to form diethyl 2-ethylmalonate.

Alkenylation: The mono-substituted diethyl 2-ethylmalonate is then subjected to a second deprotonation with sodium ethoxide. The resulting enolate is reacted with an appropriate alkenyl halide, such as 1-bromo-2-methylpropene (isobutenyl bromide), to introduce the isobutenyl group at the C-2 position. This step yields the target precursor, diethyl 2-ethyl-2-(2-methylprop-1-en-1-yl)malonate.

Once the disubstituted malonic ester is obtained, the final step is the condensation reaction with urea. The reaction mechanism follows the classical pathway: the malonic ester and urea are refluxed in the presence of sodium ethoxide in ethanol. The ethoxide facilitates the cyclocondensation, leading to the formation of the sodium salt of 5-ethyl-5-(1-isobutenyl)barbituric acid. Subsequent acidification of the reaction mixture with an acid like hydrochloric acid would precipitate the final product.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing the synthesis of barbiturates involves careful control of several reaction parameters to maximize yield and purity while minimizing side reactions.

Reagents and Solvents: The use of anhydrous (absolute) ethanol and dry reagents is critical. The presence of water can hydrolyze the sodium ethoxide base and the ester intermediates, significantly reducing the yield. The sodium metal used to prepare the ethoxide should be clean and finely cut to ensure a smooth reaction.

Stoichiometry: Precise control of the stoichiometry of the reactants is important. Typically, a slight excess of urea and sodium ethoxide may be used to ensure the complete conversion of the valuable disubstituted malonic ester.

Reaction Temperature and Time: The condensation reaction is typically performed under reflux in ethanol (around 78 °C) for several hours. The exact time required for complete reaction can be monitored using techniques like Thin Layer Chromatography (TLC). For the alkylation/alkenylation steps, reaction temperatures may vary depending on the reactivity of the halide used.

Workup and Purification: After the condensation, the reaction mixture is typically poured into water and acidified to precipitate the crude barbituric acid. It is crucial to ensure the solution is distinctly acidic to achieve complete precipitation. The crude product is then collected by filtration, washed with cold water to remove inorganic salts, and dried. Final purification is usually achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture.

The table below outlines typical conditions for the key synthetic steps.

StepReactantsReagents/CatalystsSolventTypical Conditions
Ethylation Diethyl malonate, Ethyl bromideSodium EthoxideAbsolute EthanolReflux
Alkenylation Diethyl 2-ethylmalonate, 1-bromo-2-methylpropeneSodium EthoxideAbsolute EthanolReflux
Condensation Diethyl 2-ethyl-2-(2-methylprop-1-en-1-yl)malonate, UreaSodium EthoxideAbsolute EthanolReflux, 7-10 hours
Purification Crude Product-Ethanol/WaterRecrystallization

Modern Synthetic Methodologies for Barbiturate Derivatives

While the classical condensation method remains a mainstay, modern organic synthesis has introduced more efficient, environmentally friendly, and versatile approaches for preparing barbiturate derivatives. These methodologies often focus on improving reaction times, yields, and operational simplicity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. For barbiturate synthesis, particularly Knoevenagel condensations of barbituric acid with aldehydes, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. scispace.comlookchem.com This technique allows for rapid and uniform heating of the reaction mixture, accelerating the rate of reaction.

Solvent-Free and Solid-State Reactions: In line with the principles of green chemistry, solvent-free reaction conditions have been developed. One such method involves the grinding of solid reactants, such as an aldehyde and barbituric acid, with a solid catalyst (e.g., sodium acetate (B1210297) or copper oxide nanoparticles) at room temperature. isca.me This mechanochemical approach avoids the use of hazardous organic solvents, simplifies the workup procedure, and can provide excellent yields in a short time.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all the starting materials. researchgate.net Various MCRs have been developed for the synthesis of complex barbiturate-based heterocyclic systems. mdpi.comnih.gov These reactions offer significant advantages in terms of atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds. For instance, a four-component reaction of an aldehyde, barbituric acid, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) can yield complex pyrazolyl barbiturates in a single pot. nih.gov

Novel Catalytic Systems: Modern approaches also employ a wide range of novel catalysts to improve efficiency and selectivity. These include:

Nanoparticles: Copper oxide nanoparticles have been used as a recyclable, heterogeneous catalyst for the Knoevenagel condensation to produce 5-arylidine barbituric acids under solvent-free conditions. isca.me

Ionic Liquids: These salts, which are liquid at low temperatures, can serve as both the solvent and catalyst, offering advantages like thermal stability and recyclability.

Solid Acid Catalysts: Clays like Montmorillonite KSF have been used to catalyze the condensation of barbituric acid with aldehydes under microwave irradiation. lookchem.com

These modern methodologies represent significant advances in the synthesis of barbiturate derivatives, offering greener, faster, and more efficient alternatives to classical approaches.

Chemical Derivatization for Research Probes and Analog Generation

Derivatization of a parent barbiturate structure is a common strategy to explore structure-activity relationships, modify metabolic stability, and generate probes for biological research. medcraveonline.comnih.gov

Modification of the nitrogen atoms within the barbituric acid ring (N-alkylation) can significantly alter a compound's properties. Base-catalyzed N-alkylation is a common method for synthesizing N-mono- and N,N'-dialkylated barbiturates. nih.gov This approach can be used to introduce a variety of alkyl or aryl groups, influencing the lipophilicity and metabolic profile of the resulting molecule. medcraveonline.comnih.gov The synthesis of N-alkyl barbiturate analogues has been used to study metabolic structure-activity relationships. nih.gov

S-Alkylation is relevant to thiobarbiturates, where one of the carbonyl oxygens (typically at the C-2 position) is replaced by sulfur. These thiobarbiturate derivatives can then be alkylated at the sulfur atom, providing another avenue for structural modification and the creation of diverse chemical libraries. odc.gov.au

DerivatizationReagentsPosition(s) ModifiedPurposeRef.
N-AlkylationAlkyl Halide, BaseN1 and/or N3Study metabolic pathways, alter lipophilicity nih.gov
S-AlkylationAlkyl Halide, BaseS2 (on thiobarbiturate)Generate structural analogs odc.gov.au

The functional groups on the C-5 substituents provide opportunities for further chemical modification. The isobutenyl group in 5-ethyl-5-(1-isobutenyl)barbituric acid contains a C=C double bond which can undergo various reactions such as oxidation, reduction, or addition. mdpi.com

Esterification is another key derivatization strategy, typically applied when a C-5 substituent contains a carboxylic acid moiety. medcraveonline.com By converting the acid to an ester, researchers can modulate the compound's polarity and pharmacokinetic properties. medcraveonline.com For instance, barbiturates containing a carboxylic acid function in one of the side chains can be synthesized and subsequently esterified to produce analogs with varying lipid solubility. medcraveonline.com Although the target compound lacks a carboxyl group for direct esterification, this highlights a general strategy for modifying barbiturate side chains to fine-tune their properties for research and therapeutic development. mdpi.commedcraveonline.com

Advanced Structural Elucidation and Solid State Chemistry

Crystal Structure Determination of Barbituric acid, 5-ethyl-5-(1-isobutenyl)- and Analogs

While a specific crystal structure for Barbituric acid, 5-ethyl-5-(1-isobutenyl)- is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the crystal structures of closely related 5,5-disubstituted barbituric acid analogs. Pharmacologically active 5,5-dialkylbarbituric acids are known for their significant hydrogen-bonding capabilities, which largely dictate their crystal packing. iucr.org The analysis of analogs such as 5,5-diethylbarbituric acid (barbital) and 5-ethyl-5-isopentylbarbituric acid (amobarbital) provides a robust framework for predicting the structural behavior of the title compound. iucr.org

In the crystalline state, the barbiturate (B1230296) ring of 5,5-disubstituted derivatives typically adopts a nearly planar conformation. researchgate.net The molecule of Barbituric acid, 5-ethyl-5-(1-isobutenyl)- would consist of this heterocyclic core with the ethyl and 1-isobutenyl groups attached to the C5 carbon. In related structures, such as 5,5-dibenzylbarbituric acid monohydrate, the barbiturate ring itself is essentially planar. researchgate.net The substituents at the C5 position extend from this plane.

The geometrical parameters of the barbiturate ring are well-characterized. The bond lengths and angles are influenced by the electronic environment and intermolecular interactions, particularly hydrogen bonding. Below is a table of representative geometrical parameters for a 5,5-disubstituted barbiturate ring, compiled from crystallographic data of analogous compounds.

ParameterTypical Value Range
Bond Lengths (Å)
N1-C21.36 - 1.39
C2-N31.36 - 1.39
N3-C41.38 - 1.41
C4-C51.51 - 1.54
C5-C61.51 - 1.54
C6-N11.38 - 1.41
C2=O21.20 - 1.23
C4=O41.21 - 1.24
C6=O61.21 - 1.24
**Bond Angles (°) **
C6-N1-C2124 - 127
N1-C2-N3114 - 117
C2-N3-C4124 - 127
N3-C4-C5116 - 119
C4-C5-C6108 - 111
C5-C6-N1116 - 119

Note: These values are generalized from various 5,5-disubstituted barbiturate crystal structures and are for illustrative purposes.

A defining characteristic of barbiturate crystal structures is the extensive network of intermolecular hydrogen bonds. The N-H groups at the N1 and N3 positions act as hydrogen bond donors, while the carbonyl oxygen atoms (O2, O4, and O6) serve as acceptors. iucr.orgnih.gov These N-H···O=C interactions are the most significant forces governing molecular aggregation in the solid state. iucr.org

These hydrogen bonds typically lead to the formation of well-defined supramolecular motifs. Common arrangements include:

One-dimensional ribbons (or chains): Molecules link into infinite chains. Two primary chain types, C-1 and C-2, are frequently observed in barbiturate structures. researchgate.net

Two-dimensional sheets: The hydrogen-bonded ribbons further interact to form planar sheets.

In these arrangements, the non-polar alkyl or alkenyl substituents at the C5 position, such as the ethyl and 1-isobutenyl groups of the title compound, generally project outwards from the hydrogen-bonded frameworks. iucr.org The specific packing of these ribbons or sheets then determines the final three-dimensional crystal lattice. The displacement of electron density within the barbituric acid molecule can influence the type of hydrogen bonds formed, which in turn dictates the packing topology. nih.gov

For example, 5,5-diethylbarbituric acid (barbital) is known to have at least six solid forms, with different hydrogen-bond systems and space groups. iucr.orgnih.gov In contrast, the two known polymorphs of 5-ethyl-5-isopentylbarbituric acid (amobarbital) exhibit identical hydrogen-bond systems but differ in their space groups and the packing of the hydrogen-bonded ribbons. iucr.org

The existence of polymorphs has a profound impact on the solid-state properties of the compound. Different crystalline forms will exhibit different:

Thermodynamic Stability: At a given temperature, one polymorph will be more stable than the others. The thermodynamic relationships between the polymorphs of barbital, for instance, have been established, showing that the order of stability changes with temperature. nih.gov

Melting Point: Each polymorph has a distinct melting point. nih.gov

Solubility and Dissolution Rate: These properties are critical for pharmaceutical applications and can vary significantly between polymorphs.

The study of polymorphism in analogs is crucial for predicting the potential for multiple forms of Barbituric acid, 5-ethyl-5-(1-isobutenyl)- and understanding how its physical properties might vary.

Spectroscopic Characterization for Detailed Chemical Structure Analysis

Spectroscopic techniques are indispensable for the detailed elucidation of the chemical structure of barbiturates in both the solid state and in solution.

NMR spectroscopy is a powerful tool for confirming the molecular structure and investigating dynamic processes.

For Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on established data for barbiturate derivatives. researchgate.netnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Barbiturate Ring
N1-H, N3-H 9.0 - 11.5 (broad)
C2=O ~150
C4=O, C6=O 160 - 170
C5 (quaternary, varies)
Ethyl Group
-CH₂- ~2.0 ~30
-CH₃ ~0.8 ~10
1-Isobutenyl Group
=CH- ~5.2 ~120-140
=C(CH₃)₂ ~120-140

Note: Predicted values are approximate and can be influenced by solvent and concentration.

In addition to solution-state studies, solid-state NMR (ssNMR) is particularly valuable for characterizing barbiturates. It can provide detailed information on crystallographic aspects, such as the number of molecules in the asymmetric unit and the nature of the intermolecular hydrogen bonding, which is essential for differentiating between polymorphs. nih.govfsu.edu

Barbituric acid itself can exhibit complex keto-enol and lactam-lactim tautomerism. echemcom.comias.ac.in However, in 5,5-disubstituted derivatives like Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, the methylene (B1212753) hydrogens at C5 are replaced, precluding the formation of the corresponding enol tautomer at that position.

The primary tautomeric equilibrium is the lactam-lactim type, where a proton can migrate from a nitrogen atom to a carbonyl oxygen.

(Illustrative image of lactam-lactim tautomerism)

Despite the theoretical possibility of lactim forms, extensive studies on barbituric acid and its derivatives have shown that the tri-keto (lactam) form is overwhelmingly the most stable and predominant tautomer in both the solid state and in solution. ias.ac.inresearchgate.net Theoretical calculations and experimental NMR studies confirm that the tri-keto tautomer is the major species present at equilibrium. researchgate.netnih.gov Any potential isomeric equilibria in solution for Barbituric acid, 5-ethyl-5-(1-isobutenyl)- would therefore be heavily skewed towards the tri-keto form shown in the structural diagrams.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-." The compound has a molecular formula of C₁₀H₁₄N₂O₃, corresponding to a monoisotopic mass of 210.10045 Da.

While experimental mass spectra for this specific compound are not widely published, predicted data provides valuable insight into its expected behavior in mass spectrometry analysis. Collision Cross Section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for various adducts and are presented below.

Adduct TypeMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]⁺211.10773145.9
[M+Na]⁺233.08967153.6
[M-H]⁻209.09317144.0
[M+NH₄]⁺228.13427162.9
[M+K]⁺249.06361150.1
[M+H-H₂O]⁺193.09771140.6
[M+HCOO]⁻255.09865160.6

Fragmentation Pathway Elucidation

The fragmentation of 5,5-disubstituted barbiturates under electron impact (EI) ionization is well-characterized and typically involves the cleavage of the substituents at the C5 position. kyushu-u.ac.jpnih.gov For "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-," the primary fragmentation pathways are expected to be initiated by the loss of the larger, more stable radical.

Key proposed fragmentation steps include:

Loss of the Ethyl Group: Cleavage of the C5-ethyl bond would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a fragment ion at m/z 181.

Loss of the Isobutenyl Group: Fission of the C5-isobutenyl bond would cause the loss of the isobutenyl radical (•C₄H₇, 55 Da), generating a significant fragment ion at m/z 155.

Ring Cleavage: Following the initial loss of a C5 substituent, the heterocyclic ring can undergo further fragmentation. A common pathway for barbiturates involves a retro-Diels-Alder-type cleavage or loss of isocyanate species (e.g., HNCO), leading to a variety of smaller fragment ions. kyushu-u.ac.jp

These characteristic fragmentation patterns are crucial for the structural confirmation of the molecule and for distinguishing it from other barbiturate derivatives in complex matrices. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-" and the nature of intermolecular interactions, particularly hydrogen bonding. nih.govresearchgate.net

In the solid state, barbiturates are known to form extensive hydrogen-bonded networks, which significantly influence their spectral features. nih.govresearchgate.net The barbiturate ring contains hydrogen bond donors (the N-H groups) and acceptors (the C=O groups), leading to characteristic shifts in their vibrational frequencies.

Expected Characteristic Vibrational Bands

While a specific experimental spectrum for this compound is not available, the expected absorption bands can be predicted based on the known behavior of the barbiturate core and its substituents.

Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
N-H Stretching3100 - 3400Broad bands in IR due to hydrogen bonding. Position and shape are sensitive to the crystalline packing. nih.gov
Alkenyl C-H Stretching3000 - 3100Corresponds to the =C-H bond of the isobutenyl group.
Alkyl C-H Stretching2850 - 3000Asymmetric and symmetric stretches from the ethyl and methyl groups.
C=O Stretching1650 - 1750Multiple strong bands are expected due to the three non-equivalent carbonyl groups. Their positions are highly dependent on involvement in hydrogen bonding. researchgate.net
C=C Stretching1640 - 1680A weak to medium intensity band from the isobutenyl substituent.
N-H Bending1500 - 1600In-plane bending modes of the secondary amide groups.
Ring Breathing Mode~650A prominent peak often observed in the Raman spectrum, characteristic of the pyrimidine (B1678525) ring. researchgate.net

The precise frequencies and intensities of these bands can be used to distinguish between different polymorphic forms of the compound, as each form would possess a unique hydrogen-bonding arrangement. researchgate.net

UV-Visible Spectroscopy for Electronic Structure and Tautomeric Studies

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-," the barbiturate ring itself acts as the primary chromophore. The observed absorptions are due to electronic transitions, primarily n → π* and π → π*, associated with the carbonyl (C=O) and amide (N-C=O) groups.

A key aspect of barbituric acid chemistry that can be investigated with UV-Vis spectroscopy is keto-enol tautomerism. nih.gov The barbiturate ring can exist in several tautomeric forms, with the tri-keto form being the most stable in the solid state and in non-polar solvents. However, in different solvents or at varying pH levels, enol forms can become significant. nih.gov

Keto Form: The predominant tri-keto tautomer typically exhibits absorption bands at shorter wavelengths in the UV region, corresponding to the n → π* transitions of the carbonyl groups.

Enol/Enolate Forms: The formation of enol or, particularly, enolate forms (upon deprotonation in basic media) introduces a more conjugated system. This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band. nih.gov

The position of the absorption maximum (λmax) is sensitive to solvent polarity and the hydrogen-bonding ability of the solvent. researchgate.net By measuring the UV-Vis spectrum in a range of solvents with different properties (e.g., hexane, ethanol (B145695), water) and at different pH values, it is possible to study the tautomeric equilibrium and determine the pKa of the compound. This information is fundamental to understanding the molecule's chemical reactivity and behavior in different chemical environments.

Chemical Degradation and Stability Studies

Hydrolytic Stability and Degradation Pathways in Aqueous Media

The hydrolysis of the barbiturate (B1230296) ring is a primary degradation pathway for this class of compounds in aqueous solutions. The rate and mechanism of this degradation are highly dependent on the pH of the medium.

The hydrolysis of 5-ethyl-5-(1-isobutenyl)barbituric acid, like other 5,5-disubstituted barbiturates, is subject to both acid and base catalysis. The degradation kinetics typically follow a U-shaped pH-rate profile, where the compound exhibits maximum stability in the acidic to neutral pH range and increased degradation rates in strongly acidic or alkaline conditions.

The general mechanism for alkaline hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the barbiturate ring, leading to the opening of the ring.

Table 1: General pH-Dependent Hydrolysis Behavior of 5,5-Disubstituted Barbiturates

pH RangePredominant SpeciesRelative Rate of Hydrolysis
Strongly Acidic (< 2)UnionizedIncreased
Weakly Acidic to Neutral (2-7)Unionized/MonoanionMinimum
Weakly Alkaline (7-10)MonoanionIncreased
Strongly Alkaline (>10)DianionDecreased (relative to monoanion)

This is an interactive table. The data represents a general trend for 5,5-disubstituted barbiturates and may vary for 5-ethyl-5-(1-isobutenyl)barbituric acid.

The primary consequence of hydrolysis is the cleavage of the pyrimidine (B1678525) ring. In alkaline media, the initial ring opening typically occurs between the N1 and C2 positions or the N1 and C6 positions. This leads to the formation of malonuric acid derivatives. For 5-ethyl-5-(1-isobutenyl)barbituric acid, this would result in the formation of N-carbamoyl-2-ethyl-2-(1-isobutenyl)malonamic acid.

Further degradation of the malonuric acid intermediate can occur, leading to the formation of simpler compounds. This can involve decarboxylation to yield a ureide, which can then be further hydrolyzed to a malonamide (B141969) and ultimately to the corresponding malonic acid, urea (B33335), and ammonia. The specific degradation products and their relative abundance will depend on the reaction conditions, including pH, temperature, and the duration of the hydrolysis.

Stability Under Strong Acidic Conditions: Dealkylation and Rearrangement Mechanisms

Under strongly acidic conditions, such as in concentrated sulfuric acid, 5-ethyl-5-(1-isobutenyl)barbituric acid can undergo dealkylation and rearrangement reactions. The protonation of the carbonyl oxygens can facilitate the cleavage of the substituents at the C5 position. The isobutenyl group, being an unsaturated substituent, may be particularly susceptible to acid-catalyzed reactions such as hydration, rearrangement, or even cleavage.

While specific studies on 5-ethyl-5-(1-isobutenyl)barbituric acid are limited, research on other barbiturates with unsaturated side chains suggests that the double bond can participate in intramolecular cyclization reactions or undergo oxidation under strongly acidic and oxidizing conditions.

Oxidative Stability and Formation of Chemical Decomposition Products

The presence of the isobutenyl group in 5-ethyl-5-(1-isobutenyl)barbituric acid makes the molecule susceptible to oxidative degradation. The double bond in the isobutenyl side chain is a potential site for oxidation, which can lead to the formation of various decomposition products.

Oxidizing agents can attack the double bond to form epoxides, diols, or lead to cleavage of the carbon-carbon double bond, resulting in the formation of ketones, aldehydes, or carboxylic acids. The barbiturate ring itself can also be subject to oxidation, although the unsaturated side chain is generally more reactive. The specific products formed will depend on the nature of the oxidizing agent and the reaction conditions. For instance, ozonolysis would lead to cleavage of the isobutenyl group, while peroxy acids might form an epoxide.

Influence of Substituents on Chemical Stability Profiles

The ethyl group, being a simple alkyl group, primarily exerts an electron-donating inductive effect, which can slightly influence the acidity of the barbiturate ring and its susceptibility to hydrolysis.

The isobutenyl group, with its carbon-carbon double bond, introduces a site of unsaturation that significantly impacts the molecule's reactivity. This group makes the compound more susceptible to oxidative degradation compared to barbiturates with only saturated alkyl substituents. The steric bulk of the isobutenyl group may also play a role in modulating the rate of nucleophilic attack on the carbonyl groups of the ring, potentially hindering hydrolysis to some extent. The electronic effects of the isobutenyl group, including potential for resonance stabilization of intermediates, can also influence the kinetics of degradation reactions.

Table 2: Influence of C5 Substituents on Barbiturate Stability

SubstituentElectronic EffectSteric EffectImpact on Stability
EthylElectron-donating (+I)ModerateModerate influence on hydrolytic stability.
IsobutenylElectron-donating, contains reactive π-bondBulkyDecreases oxidative stability, may sterically hinder hydrolysis.

This is an interactive table providing a qualitative summary of substituent effects.

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to predict the geometric and electronic properties of molecules with high accuracy. These calculations for Barbituric acid, 5-ethyl-5-(1-isobutenyl)- would focus on the barbiturate ring and its substituents to determine bond lengths, bond angles, and charge distributions. The barbituric acid core is known to exist predominantly in the tri-keto form in the solid state and in aqueous solutions. gpatindia.com X-ray crystallography studies of related barbiturates show that the pyrimidine ring can adopt a slightly puckered or envelope conformation. researchgate.netresearchgate.net

Table 1: Predicted Molecular Properties of Barbituric acid, 5-ethyl-5-(1-isobutenyl)-

Property Predicted Value Method of Prediction
Molecular Formula C₁₀H₁₄N₂O₃ -
Molecular Weight 210.23 g/mol -
Monoisotopic Mass 210.10044 g/mol Mass Spectrometry
XlogP 1.1 Computational Algorithm
Predicted CCS ([M+H]⁺) 145.9 Ų CCSbase
Predicted CCS ([M-H]⁻) 144.0 Ų CCSbase

Data sourced from PubChem CID 48752. uni.lu

Conformational analysis is a critical aspect of molecular modeling, as it helps identify the different spatial arrangements a flexible molecule can adopt and their relative energies. ijpsr.comfiveable.me For Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, rotations around the single bonds connecting the ethyl and isobutenyl groups to the C5 atom of the barbiturate ring are of primary interest.

A potential energy surface (PES) calculation would map the energy of the molecule as a function of these rotational angles (dihedrals). This analysis would reveal the most stable, low-energy conformations (global and local minima) and the energy barriers for interconversion between them. Due to steric hindrance between the bulky substituents and the carbonyl groups of the ring, certain conformations would be energetically favored over others. The isobutenyl group, with its planar double bond, would impose significant conformational restrictions compared to a saturated alkyl chain.

Electrostatic potential (ESP) surface mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.netchemrxiv.org The ESP map is plotted on the molecule's electron isodensity surface, with colors indicating different potential values: red for electron-rich, negative potential regions (attractive to electrophiles) and blue for electron-poor, positive potential regions (attractive to nucleophiles). walisongo.ac.id

For Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, the ESP map would be expected to show:

Intense negative potential (red) around the three carbonyl oxygen atoms, making them primary sites for hydrogen bond acceptance and interactions with electrophiles. chemrxiv.org

Positive potential (blue) around the N-H protons of the imide groups, highlighting their acidity and ability to act as hydrogen bond donors. nih.gov

Moderate negative potential associated with the π-electron cloud of the isobutenyl double bond, indicating its susceptibility to electrophilic attack.

This map provides a powerful visual tool for understanding where the molecule is most likely to engage in intermolecular interactions. chemrxiv.org

Molecular Modeling and Dynamics Simulations for Intermolecular Chemical Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into intermolecular interactions that govern properties like crystal packing and solvation. mdpi.comnih.gov An MD simulation of Barbituric acid, 5-ethyl-5-(1-isobutenyl)- in a condensed phase (e.g., a simulated crystal or solution) would reveal the nature and strength of its non-covalent interactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) in a Pure Chemical Context

While SAR and QSAR are often used in drug discovery, their principles can be applied in a pure chemical context to relate a molecule's structure to its physical and chemical properties. nih.gov For Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, this involves analyzing how specific structural features influence properties like stability, reactivity, and lipophilicity.

The key structural features of this molecule are:

The 5,5-disubstituted barbituric acid core.

An ethyl group at C5.

An isobutenyl group at C5.

The chemical stability and reactivity of the molecule are directly linked to its structure.

Reactivity: The primary sites of reactivity are the N-H protons, the carbonyl carbons, and the C=C double bond.

The N-H protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups, allowing the molecule to form salts with bases.

The carbonyl carbons are electrophilic and can be subject to nucleophilic attack, although this is generally not a facile reaction.

The C=C double bond of the isobutenyl group is a nucleophilic site, making it reactive towards electrophilic addition reactions (e.g., halogenation, hydrohalogenation).

Table 2: Influence of Structural Features on Chemical Properties

Structural Feature Influence on Reactivity & Stability
5,5-Disubstitution Prevents tautomerization, enhancing ring stability. cutm.ac.in
N-H Imide Groups Confers acidic character, allowing for salt formation.
Carbonyl Groups Provide sites for hydrogen bonding and potential nucleophilic attack.
Isobutenyl C=C Bond Increases susceptibility to oxidation and electrophilic addition, potentially decreasing stability. cutm.ac.in

Barbituric acid core: This fragment is polar and capable of strong hydrogen bonding.

Ethyl group (-CH₂CH₃): A small, nonpolar, lipophilic fragment.

Isobutenyl group (-CH=C(CH₃)₂): A larger, more lipophilic fragment than the ethyl group, containing a reactive double bond.

Theoretical and Computational Chemistry Investigations

Theoretical Models for Predicting Intermolecular Binding within Chemical Systems

Theoretical and computational models are crucial tools for understanding the intermolecular interactions that govern the structure and properties of chemical systems, including those involving barbituric acid derivatives. These models allow for the detailed examination of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to crystal packing, molecular recognition, and biological activity.

Research on compounds structurally similar to Barbituric acid, 5-ethyl-5-(1-isobutenyl)- provides significant insights into the nature of these interactions. For instance, studies on the closely related compound, 5-ethyl-5-(1-methylbutenyl)barbituric acid, have utilized computational methods to dissect the forces driving its crystal assembly. In the crystalline state, barbiturates exhibit various patterns of intermolecular hydrogen bonding, primarily involving the N-H and C=O groups, which dictate the formation of layered structures in the crystal lattice.

One-point hydrogen bond connections are generally less geometrically constrained and exhibit a wide range of total energies, from -23.1 to -40.5 kJ mol⁻¹. In contrast, more compact hydrogen bonding systems with multiple connection points are often energetically favored. The interplay between strong hydrogen bonds and weaker, but numerous, van der Waals interactions, particularly from carbonyl groups, is essential for the three-dimensional packing of the molecules.

Quantum chemical calculations, such as those at the G3 and G4 high levels of theory, are also employed to investigate the intrinsic properties of barbituric acid derivatives, like their gas-phase acidities. These methods provide highly consistent results for a wide range of molecular systems and can help rationalize experimental findings. Furthermore, techniques like Density Functional Theory (DFT), combined with Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are used to analyze hydrogen bonding networks and other weak interactions in derivatives of barbituric acid.

Molecular docking studies represent another application of theoretical models, used to predict the binding of barbiturate (B1230296) derivatives to biological targets like enzymes. These studies calculate binding energies and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The following tables summarize computational data for intermolecular interactions in a closely related barbiturate, illustrating the type of information generated by these theoretical models.

Table 1: Calculated Intermolecular Interaction Energies for Different Hydrogen Bonding Schemes (HBS) in a Barbiturate Analog

HBS FormStability RankEnergy Difference (kJ mol⁻¹)
III10.0
I2+1.7
II3+1.7
VI4>1.7
X5>1.7
V6>1.7

Data derived from studies on 5-ethyl-5-(1-methylbutenyl)barbituric acid.

Table 2: Energy Components of a One-Point Hydrogen Bond Connection in a Barbiturate Analog

Energy ComponentEnergy Range (kJ mol⁻¹)
Total Energy-23.1 to -40.5

Data derived from studies on 5-ethyl-5-(1-methylbutenyl)barbituric acid.

These theoretical investigations are vital for establishing structure-property relationships. By predicting how molecules like Barbituric acid, 5-ethyl-5-(1-isobutenyl)- interact with each other and with other molecules, these models can guide the design of new materials and pharmaceutical agents.

Advanced Analytical Methodologies for Chemical Research Applications

Chromatographic Separation Techniques in Chemical Research

Chromatography is the cornerstone for separating and analyzing complex chemical mixtures, such as bulk drug substances and their associated impurities. The structural similarity between "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-" and the parent compound, Butalbital, necessitates high-resolution chromatographic techniques to achieve adequate separation for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile organic impurities in pharmaceutical manufacturing. The development of a stability-indicating HPLC method is crucial for separating "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-" from Butalbital and other process-related impurities.

Method Development Insights: Reversed-phase HPLC is the most common mode used for this type of analysis. Method development focuses on optimizing the separation (resolution) between the main component and its closely related impurities. Key parameters that are adjusted during development include the stationary phase chemistry (e.g., C18, C8), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH of the mobile phase, and column temperature. For barbiturates, which are weakly acidic, controlling the mobile phase pH is critical to ensure consistent retention times and peak shapes. A photodiode array (PDA) detector is often employed to assess peak purity and aid in the identification of impurities by comparing their UV spectra against a reference standard. nih.govresearchgate.net

Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure it is fit for its intended purpose. Validation demonstrates the method's selectivity, linearity, accuracy, precision, and robustness. nist.gov The process involves analyzing samples of the impurity at various concentrations to establish the method's performance characteristics.

Below is an interactive table summarizing typical HPLC parameters used for the analysis of Butalbital and its impurities.

ParameterTypical ConditionPurpose
Stationary Phase Reversed-Phase C18 (e.g., Supelco Sil LC-18), 3 µm particle size, 7.5 cm x 4.6 mmProvides hydrophobic interaction for separation of barbiturates. nih.gov
Mobile Phase Gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) and Acetonitrile.Elutes compounds based on polarity; gradient allows for separation of multiple impurities with different retention times. nih.gov
Flow Rate 1.0 - 2.0 mL/minAffects retention time and separation efficiency.
Column Temperature Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times.
Detector UV Photodiode Array (PDA) at ~210-240 nmAllows for quantification and spectral analysis for peak identification and purity assessment. nih.govresearchgate.net
Injection Volume 10 - 20 µLThe volume of sample introduced into the HPLC system.

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Barbiturates, including "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-", generally have low volatility due to their polar nature, making direct GC analysis challenging. Therefore, a derivatization step is typically required to increase their volatility and improve chromatographic performance. researchgate.net

Derivatization: The most common derivatization technique for barbiturates is alkylation, such as methylation. nih.gov Reagents like trimethylanilinium hydroxide (B78521) (TMAH) can be used for "flash methylation" in the hot GC injection port. nih.gov This process replaces the acidic protons on the barbiturate (B1230296) ring with methyl groups, creating a less polar and more volatile derivative that is suitable for GC analysis. jfda-online.comsigmaaldrich.comresearch-solution.com

GC Analysis: The derivatized sample is then analyzed using a GC system, typically equipped with a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The separation is achieved based on the boiling points and interactions of the derivatives with the stationary phase. A temperature program is used to elute compounds over a range of volatilities.

The following table outlines representative conditions for the GC analysis of derivatized barbiturates.

ParameterTypical ConditionPurpose
Derivatization Reagent Trimethylanilinium hydroxide (TMAH) or Iodomethane/tetramethylammonium hydroxideTo form volatile methyl derivatives of the barbiturate compounds. nih.govnih.gov
Column J&W DB-5 (5% phenyl polysiloxane phase), 13 m lengthA common non-polar column suitable for separating a wide range of organic compounds. nih.gov
Carrier Gas Helium or HydrogenTransports the sample through the column.
Injection Mode Split/SplitlessIntroduces a small, precise amount of the sample onto the column.
Temperature Program Initial temp ~60°C, ramped to ~250°CSeparates compounds based on their boiling points and volatility. researchgate.net
Detector Mass Spectrometry (MS) or Flame Ionization Detector (FID)MS provides identification based on mass-to-charge ratio, while FID is a universal detector for organic compounds.

Chiral Separation Techniques

Chirality is a critical aspect of pharmaceutical science, as different enantiomers of a drug can have vastly different pharmacological activities. wvu.edu Chiral separation techniques are designed to separate these mirror-image isomers. sigmaaldrich.comsigmaaldrich.comyoutube.com

"Barbituric acid, 5-ethyl-5-(1-isobutenyl)-" is an achiral molecule; it does not have a chiral center and therefore does not exist as enantiomers. Consequently, chiral separation techniques are not required for the analysis of this specific compound in its pure form.

However, in the context of pharmaceutical quality control, chiral separation methods are vital. The active ingredient, Butalbital, is also achiral. If the manufacturing process involved chiral reagents or intermediates, or if a related impurity was chiral, a chiral HPLC method would be necessary. Such a method would ensure that "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-" is adequately separated from any potential chiral compounds present in the mixture. Chiral separations are typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govsigmaaldrich.com

Coupled Techniques (e.g., LC-MS, GC-MS) for Complex Chemical Mixture Analysis

For the unambiguous identification of impurities in complex mixtures, chromatographic techniques are often coupled with mass spectrometry (MS). researchgate.netspectrabase.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is highly effective for identifying and quantifying impurities like "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-". researchgate.net After separation on the HPLC column, the eluent is introduced into the mass spectrometer. The compound is ionized (e.g., by electrospray ionization, ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that serves as a highly specific fingerprint for the compound. gcms.czoup.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile compounds. nih.gov For barbiturates, this involves the analysis of their derivatives. The GC separates the derivatized impurity from other components, and the MS detector provides a mass spectrum. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used for definitive identification, often by comparison to a spectral library. nih.gov

TechniqueIonization MethodTypical Mass Data ObtainedApplication
LC-MS/MS Electrospray (ESI)Parent ion (e.g., [M-H]⁻) and characteristic product ions.Quantification and confirmation of identity in complex matrices without derivatization. spectrabase.comresearchgate.net
GC-MS Electron Impact (EI)Molecular ion (if stable) and a unique fragmentation pattern.Definitive structural elucidation and identification of volatile derivatives. nih.gov

Spectroscopic Detection and Quantification Methods in Chemical Assays

Spectroscopic methods are essential for both the detection and quantification of chemical compounds in various assays.

In conjunction with HPLC, Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method. Barbiturates possess a chromophore in their chemical structure that absorbs UV light. The UV spectrum of "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-" is described as being typical for a disubstituted barbituric acid, with maximum absorbance generally occurring in the 210-240 nm range. nih.govresearchgate.net A diode-array detector (DAD) or photodiode array (PDA) detector allows for the acquisition of the full UV spectrum for any eluting peak, which can be used to confirm identity and assess peak purity. nist.gov Quantification is achieved by relating the absorbance of the sample to that of a reference standard of known concentration, following the Beer-Lambert law.

Mass spectrometry, as described in the previous section, also serves as a highly sensitive and specific detection method. In quantitative LC-MS/MS analysis, a technique called Multiple Reaction Monitoring (MRM) is often used, where the instrument is set to detect a specific precursor-to-product ion transition, providing exceptional selectivity and low limits of detection. spectrabase.com

Application as Chemical Reference Standards and in Quality Control Methodologies

The control of impurities is a critical aspect of pharmaceutical quality control. usp.org To accurately quantify an impurity, a well-characterized chemical reference standard of that impurity is required.

"Barbituric acid, 5-ethyl-5-(1-isobutenyl)-" serves this exact purpose in the quality control of Butalbital manufacturing. The process involves:

Isolation and Synthesis: The impurity is first isolated from bulk drug batches, often using techniques like preparative HPLC, or it is specifically synthesized. researchgate.net

Characterization: The isolated or synthesized material is then thoroughly characterized to confirm its identity and purity. This involves a combination of analytical techniques, including HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Certification: Once its structure and purity are confirmed, the material can be certified as a chemical reference standard.

Application in QC: In routine quality control, this reference standard is used to:

Identify the impurity: By comparing the retention time of a peak in a Butalbital sample chromatogram to that of the reference standard. This is often confirmed by spiking the sample with the reference standard to see if the peak area increases. researchgate.net

Quantify the impurity: A solution of the reference standard at a known concentration is used to calibrate the analytical instrument, allowing for the accurate determination of the impurity's concentration in the drug substance.

The availability of a certified reference standard for "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-" is essential for validating analytical methods and ensuring that batches of Butalbital meet the stringent purity requirements set by regulatory authorities.

Methodologies for Impurity Profiling and Degradation Product Identification in Chemical Synthesis

The rigorous analysis of "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-", a 5,5-disubstituted derivative of barbituric acid, is crucial for ensuring its purity and stability in chemical research applications. The presence of impurities, arising from the synthetic process, and the formation of degradation products under various stress conditions can significantly impact the compound's chemical behavior and research outcomes. Advanced analytical methodologies are therefore essential for the comprehensive impurity profiling and identification of degradation products.

Impurity Profiling in the Synthesis of Barbituric acid, 5-ethyl-5-(1-isobutenyl)-

Impurities in "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-" can originate from starting materials, intermediates, by-products, and reagents used during its synthesis. A common synthetic route for 5,5-disubstituted barbituric acids involves the condensation of a disubstituted malonic ester with urea (B33335) in the presence of a base. For the target compound, this would likely involve diethyl ethyl(1-isobutenyl)malonate and urea. Potential impurities can, therefore, include unreacted starting materials, partially reacted intermediates, and products from side reactions.

High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of these impurities. nih.gov Reversed-phase columns, such as C18, are frequently employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net Detection is typically achieved using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the initial characterization of impurity peaks.

For the structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools. researchgate.netspringernature.com LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides molecular weight information and fragmentation patterns that are crucial for identifying the chemical structures of impurities. nih.govresearchgate.net GC-MS can also be utilized, often after derivatization to increase the volatility of the barbiturate and its impurities. springernature.com

Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are powerful offline techniques for the definitive structural confirmation of isolated impurities. nih.gov

Table 1: Potential Impurities in the Synthesis of Barbituric acid, 5-ethyl-5-(1-isobutenyl)- and Analytical Methodologies for Detection

Potential ImpurityPotential SourcePrimary Analytical MethodologyConfirmatory Technique
Barbituric acidIncomplete substitutionHPLC-PDA, LC-MSNMR, FTIR
Diethyl ethyl(1-isobutenyl)malonateUnreacted starting materialGC-MS, HPLC-UVNMR
UreaUnreacted starting materialHPLC with specialized detector (e.g., ELSD)-
5-ethylbarbituric acidIncomplete second substitutionHPLC-PDA, LC-MSNMR, MS/MS
Isomeric impurities (e.g., 5-ethyl-5-(2-isobutenyl)barbituric acid)Impurities in starting materials or side reactionsHPLC-PDA, GC-MSHigh-resolution MS, NMR
By-products from side reactionsUndesired parallel reactionsLC-MS/MS, GC-MSNMR

Identification of Degradation Products

Forced degradation studies are essential to understand the stability of "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-" and to identify its potential degradation products. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. pharmaguideline.comajpsonline.com The presence of an unsaturated isobutenyl side chain introduces potential sites for oxidative degradation and other reactions not typically seen in saturated analogues.

Hydrolytic Degradation: The barbiturate ring is susceptible to hydrolysis, especially under alkaline conditions, which can lead to the opening of the ring to form malonuric acid derivatives. researchgate.net Further degradation can result in the formation of substituted malonic acids, urea, and other smaller molecules. The stability of the compound is typically assessed in acidic, neutral, and alkaline solutions.

Oxidative Degradation: The isobutenyl group is a likely target for oxidation. Treatment with an oxidizing agent like hydrogen peroxide can lead to the formation of epoxides, diols, or cleavage of the double bond to form aldehydes or ketones.

Photolytic Degradation: Exposure to UV or visible light can induce photochemical reactions. The unsaturated side chain may undergo isomerization or cycloaddition reactions. The barbiturate ring itself can also be susceptible to photolytic cleavage.

Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. The degradation pathways can be complex and may involve decarboxylation or other rearrangements.

The analytical approach for identifying degradation products is similar to that for impurity profiling, with a heavy reliance on chromatographic separation coupled with mass spectrometric detection. HPLC with PDA detection is used to monitor the degradation process and quantify the parent compound and its degradants. LC-MS/MS is then employed to obtain the molecular weights and fragmentation patterns of the degradation products, which are crucial for their identification. nih.govresearchgate.net

Table 2: Forced Degradation Studies for Barbituric acid, 5-ethyl-5-(1-isobutenyl)- and Potential Degradation Products

Stress ConditionTypical Reagents/ConditionsPotential Degradation ProductsAnalytical Methodology
Acidic Hydrolysis0.1 M - 1 M HCl, heatRing-opened products (e.g., ethyl(1-isobutenyl)malonuric acid)HPLC-PDA, LC-MS/MS
Alkaline Hydrolysis0.1 M - 1 M NaOH, heatRing-opened products, substituted acetic acids, ureaHPLC-PDA, LC-MS/MS
Oxidation3-30% H₂O₂, ambient/elevated temperatureEpoxides, diols, cleavage products (aldehydes/ketones)HPLC-PDA, LC-MS/MS, GC-MS
PhotolysisExposure to UV/Vis light (ICH Q1B)Isomers, cycloadducts, ring cleavage productsHPLC-PDA, LC-MS/MS
Thermal DegradationDry heat (e.g., 60-100°C)Decarboxylation products, various decomposition productsHPLC-PDA, LC-MS/MS, GC-MS

Applications As a Research Tool in Chemical Sciences

Development of Analytical Assays for Chemical Monitoring and AnalysisNo analytical assays have been reported in the literature that were specifically developed for the detection or quantification of Barbituric acid, 5-ethyl-5-(1-isobutenyl)-.

Due to the absence of specific research findings, data tables and detailed discussions on "Barbituric acid, 5-ethyl-5-(1-isobutenyl)-" cannot be provided.

Future Directions in Fundamental Chemical Research of Barbituric Acid, 5 Ethyl 5 1 Isobutenyl

Exploration of Green Chemistry Routes for its Synthesis

Traditional synthesis of barbituric acid derivatives often involves the use of organic solvents and catalysts that can be environmentally hazardous. The principles of green chemistry offer a compelling framework for developing more sustainable synthetic protocols. Future research will likely focus on minimizing or eliminating the use of toxic solvents and developing more efficient catalytic systems.

Key research avenues include:

Solvent-Free Synthesis: Inspired by successful solvent-free approaches for other barbiturates, research can explore solid-state reactions, potentially using grinding techniques. tsijournals.com This method, often catalyzed by simple, non-toxic substances like sodium acetate (B1210297), can lead to shorter reaction times, higher yields, and a cleaner reaction profile by eliminating the need for organic solvents. tsijournals.com

Heterogeneous Catalysis: The use of recyclable, heterogeneous catalysts, such as copper oxide nanoparticles, has proven effective for the synthesis of 5-arylidine barbiturates. isca.me Similar nanoparticle-based catalysts could be developed for the synthesis of Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, offering advantages like ease of separation, catalyst reusability, and mild reaction conditions. isca.me

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of various barbituric acid derivatives. tsijournals.com This technique can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.

Synthesis ApproachPotential AdvantagesRelevant Research Area
Solvent-Free Grinding Reduced solvent waste, high yields, clean reactions. tsijournals.comMechanochemistry
Nanoparticle Catalysis Recyclable catalyst, mild conditions, high efficiency. isca.meHeterogeneous Catalysis
Microwave Irradiation Rapid reaction times, energy efficiency. tsijournals.comEnergy-Efficient Synthesis

Application of Advanced Spectroscopic Techniques for Dynamic Chemical Studies

While standard spectroscopic techniques like NMR and IR are routinely used for structural characterization, advanced methods can provide unprecedented insight into the dynamic behavior and intermolecular interactions of Barbituric acid, 5-ethyl-5-(1-isobutenyl)-.

Future spectroscopic studies could involve:

Solid-State NMR (ssNMR): This technique is invaluable for studying the structure and dynamics of molecules in the solid state. For the target compound, ssNMR can provide detailed information on its polymorphic forms, hydrogen bonding patterns, and molecular aggregation, which are crucial for understanding its physical properties. researchgate.net

Advanced Mass Spectrometry: Techniques such as electrospray ionization-triple quadrupole (ESI-TQ) mass spectrometry can be employed to investigate gas-phase properties, such as acidity and deprotonation processes. nih.gov These studies contribute to a fundamental understanding of the molecule's intrinsic reactivity.

Time-Resolved Spectroscopy: To study the kinetics and mechanisms of reactions involving the isobutenyl group, time-resolved spectroscopic techniques (e.g., pump-probe spectroscopy) could be applied. This would allow for the direct observation of transient intermediates and a deeper understanding of reaction pathways.

Spectroscopic TechniqueInformation GainedResearch Focus
Solid-State NMR Polymorphism, hydrogen bonding, crystal packing. researchgate.netSolid-State Chemistry
ESI-TQ Mass Spectrometry Gas-phase acidity, deprotonation pathways. nih.govGas-Phase Ion Chemistry
Time-Resolved Spectroscopy Reaction kinetics, transient intermediates.Reaction Dynamics

Development of Refined Computational Models for Predicting Chemical Reactivity and Interactions

Computational chemistry is a powerful tool for rationalizing experimental results and predicting molecular properties. For Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, developing more sophisticated computational models can accelerate research and guide experimental design.

Future computational efforts should focus on:

High-Level Quantum Chemical Calculations: Methods like the Gaussian-n (Gn) theories (e.g., G3 and G4) can provide highly accurate thermochemical data, such as gas-phase acidities, which can be benchmarked against experimental results. nih.gov These calculations can help elucidate the intrinsic acidity of the N-H and potential C-H sites.

Density Functional Theory (DFT) Studies: DFT is well-suited for investigating the electronic structure, molecular orbitals, and reaction mechanisms. It can be used to model the reactivity of the isobutenyl double bond towards various reagents and to study the intermolecular hydrogen bonding that governs the compound's supramolecular chemistry. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in solution or in the solid state over time. This can provide insights into conformational dynamics, solvation effects, and the formation of self-assembled structures.

Computational MethodPredicted PropertiesApplication
Gaussian-n (G3, G4) Gas-phase acidity, thermochemistry. nih.govFundamental Reactivity
Density Functional Theory (DFT) Electronic structure, reaction pathways, hydrogen bonding. mdpi.comReactivity & Supramolecular Chemistry
Molecular Dynamics (MD) Conformational changes, solvation, self-assembly.Dynamic Behavior & Materials Science

Investigation of Novel Chemical Transformations and Applications in Materials Science

The unique combination of a barbiturate (B1230296) ring and a reactive isobutenyl side chain makes Barbituric acid, 5-ethyl-5-(1-isobutenyl)- a promising building block for novel chemical transformations and materials.

Future research in this area could explore:

Asymmetric Catalysis: The development of enantioselective transformations of the barbituric acid moiety or the isobutenyl group can lead to the synthesis of chiral molecules with potential applications in medicinal chemistry. mdpi.com For instance, catalytic enantioselective cycloaddition reactions involving the double bond could be explored. mdpi.com

Polymer Chemistry: The isobutenyl group can act as a monomer for polymerization reactions. This opens up the possibility of creating novel polymers with the barbituric acid unit incorporated into the backbone or as a pendant group. These polymers could exhibit interesting properties, such as specific recognition capabilities through hydrogen bonding.

Supramolecular Chemistry and Crystal Engineering: The barbiturate core is well-known for its ability to form robust hydrogen-bonded networks. researchgate.net By systematically studying the co-crystallization of Barbituric acid, 5-ethyl-5-(1-isobutenyl)- with other molecules, it is possible to design and synthesize novel supramolecular architectures and functional co-crystals with tailored properties for applications in materials science. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-ethyl-5-(1-isobutenyl)-barbituric acid and its derivatives?

  • Methodological Answer : The synthesis typically involves alkylation of barbituric acid using nucleophilic substitution or condensation reactions. For example, substituents at the 5-position are introduced via reaction with alkyl halides or alkenyl halides under alkaline conditions. Purification is achieved via recrystallization using ethanol/water mixtures, with purity verified by HPLC or melting point analysis .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving regiochemistry. Alternatively, nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can identify substituent positions at the 5-ethyl and 5-isobutenyl groups. Infrared (IR) spectroscopy helps confirm carbonyl groups (C=O) in the barbituric acid core .

Q. What is the pharmacological mechanism of action of 5-ethyl-5-(1-isobutenyl)-barbituric acid?

  • Methodological Answer : Like other barbiturates, this compound likely potentiates GABAergic neurotransmission by enhancing GABA binding to synaptic membranes. In vitro assays using rat brain synaptosomal membranes can quantify GABA receptor binding affinity, with dose-response curves to determine EC50_{50} values .

Advanced Research Questions

Q. How do intramolecular isomerization pathways affect the stability and bioactivity of 5-ethyl-5-(1-isobutenyl)-barbituric acid?

  • Methodological Answer : Isomerization can occur under basic or acidic conditions, leading to structural rearrangements (e.g., lactone or lactam formation). Reaction monitoring via thin-layer chromatography (TLC) and kinetic studies (e.g., 1H^{1}\text{H}-NMR time-course experiments) are critical. Computational modeling (DFT) predicts thermodynamic stability of isomers .

Q. How can contradictory data on barbiturate-induced GABAergic effects (e.g., anesthetic vs. convulsant activity) be resolved in experimental design?

  • Methodological Answer : Contradictions arise from concentration-dependent effects or receptor subtype specificity. Use electrophysiological patch-clamp assays on distinct neuronal subtypes (e.g., hippocampal vs. cortical neurons) to dissect mechanisms. Dose-ranging studies in animal models (e.g., seizure thresholds) clarify biphasic effects .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in synthesized 5-ethyl-5-(1-isobutenyl)-barbituric acid?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) identifies impurities at ppm levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity. For chiral impurities, chiral HPLC with polysaccharide columns is employed .

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